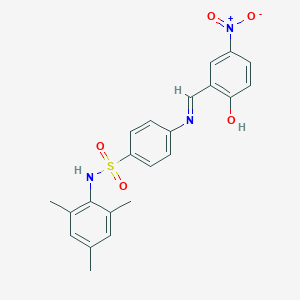

![molecular formula C22H20N2O3S B466332 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenylacetamide CAS No. 433246-03-8](/img/structure/B466332.png)

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenylacetamide, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Sugen Inc. in the late 1990s and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Indole Derivatives in Scientific Research

Indole derivatives are a significant class of compounds in medicinal chemistry, offering a wide range of pharmacological activities. The versatility of the indole ring allows for various chemical modifications, leading to numerous therapeutic potentials.

Synthesis and Biological Significance

Indole derivatives are synthesized through various methods, including Fischer Indole synthesis, which involves phenylhydrazine and pyruvic acid. These compounds undergo electrophilic substitution predominantly at the 3-position of the indole ring. The diverse pharmacological activities of indole derivatives include anticancer, anticonvulsant, antimicrobial, antimalarial, and antiviral properties. Research indicates that modifications to the indole scaffold can lead to significant improvements in pharmacokinetic and pharmacodynamic profiles, suggesting a broad spectrum of potential therapeutic applications (Padmavathi et al., 2021).

Pharmacological Applications

Indole derivatives have been explored for their potential in treating various diseases. For example, certain indolylarylsulfones have been investigated for their HIV-1 inhibitory activities, highlighting the role of indole derivatives in antiviral research (Famiglini & Silvestri, 2018). Additionally, cinnamic acid derivatives, which can be linked to indole chemistry through structural modifications, have shown promise as anticancer agents, underscoring the therapeutic versatility of indole-based structures (De, Baltas, & Bedos-Belval, 2011).

Environmental Impact and Degradation

Beyond their therapeutic applications, indole derivatives and structurally related compounds are also of interest in environmental science. For instance, the degradation pathways and environmental fate of phenylurea herbicides, which share some functional similarities with the compound , have been extensively studied. These studies emphasize the importance of microbial degradation in mitigating the environmental impact of such compounds (Hussain et al., 2015).

properties

IUPAC Name |

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c25-22(16-17-6-2-1-3-7-17)23-19-10-12-20(13-11-19)28(26,27)24-15-14-18-8-4-5-9-21(18)24/h1-13H,14-16H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBMLBWYFXIGOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

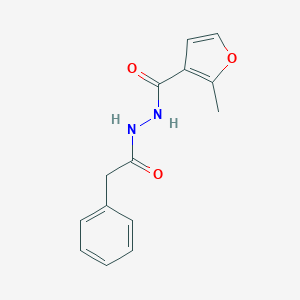

![N-(2,4-dichlorophenyl)-4-oxo-4-[2-(phenylacetyl)hydrazino]butanamide](/img/structure/B466343.png)

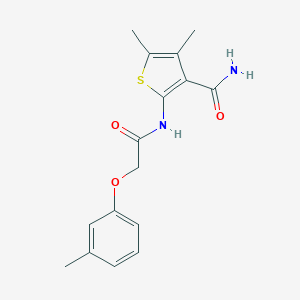

![4,5-Dimethyl-2-{[(4-methylphenoxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B466385.png)

![2-(2-methoxyphenoxy)-N-(2-{[(2-methoxyphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B466402.png)

![2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B466406.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B466426.png)

![N-(4-ethoxyphenyl)-4-{[(2-hydroxy-1-naphthyl)methylene]amino}benzenesulfonamide](/img/structure/B466437.png)

![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B466438.png)

![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B466439.png)

![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B466450.png)

![2-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B466512.png)

![N-(2-chlorophenyl)-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B466529.png)